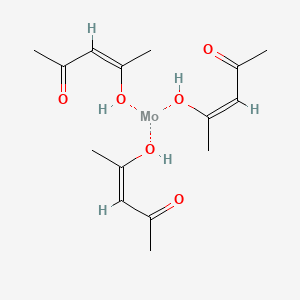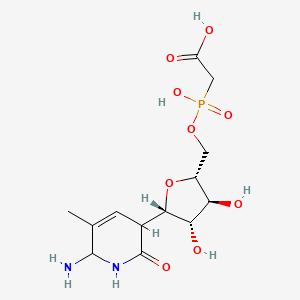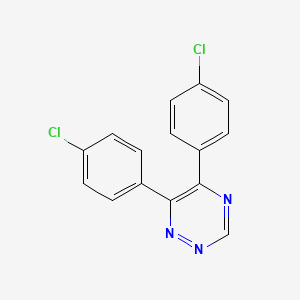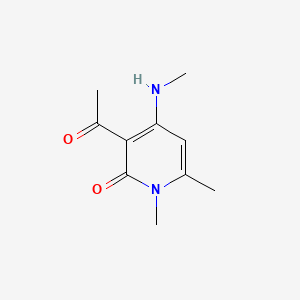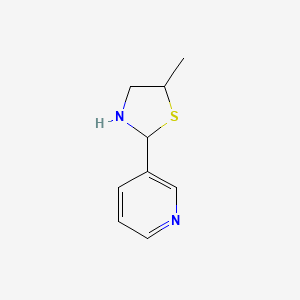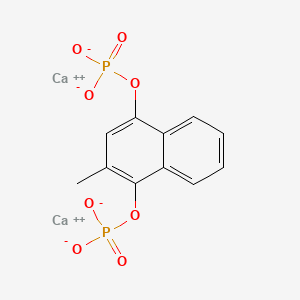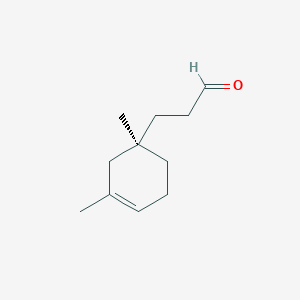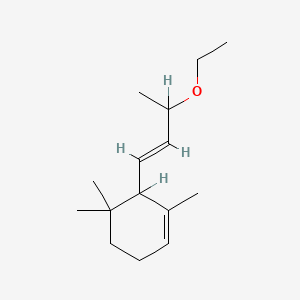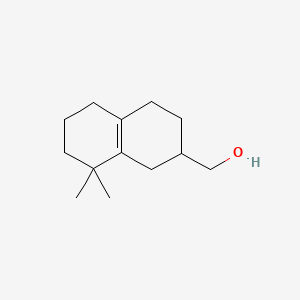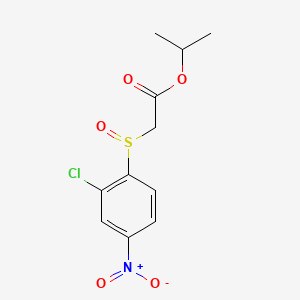
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is a chemical compound with the molecular formula C11H24O5. It is a type of polyether alcohol, characterized by the presence of multiple ether groups (-O-) and a hydroxyl group (-OH) at the terminal position. This compound is known for its unique structure and properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol typically involves the reaction of ethylene oxide with a suitable alcohol precursor under controlled conditions. The process can be summarized as follows:
Starting Material: The synthesis begins with a suitable alcohol, such as 13-methyl-1-tetradecanol.
Reaction with Ethylene Oxide: The alcohol is reacted with ethylene oxide in the presence of a catalyst, such as potassium hydroxide (KOH), to form the polyether chain.
Purification: The resulting product is purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous feeding of the reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of halides or esters.
Aplicaciones Científicas De Investigación
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Utilized in drug formulation and delivery systems.
Industry: Applied in the production of surfactants, lubricants, and polymers.
Mecanismo De Acción
The mechanism of action of 13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals forces. The polyether chain allows for flexibility and interaction with different substrates, making it effective in various applications.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxatetradecan-1-ol: Similar structure but lacks the methyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azido group, used in click chemistry.
3,6,9,12-Tetraoxatetracosan-1-ol: Longer polyether chain, different applications.
Uniqueness
13-Methyl-3,6,9,12-tetraoxatetradecan-1-ol is unique due to the presence of the methyl group, which imparts distinct chemical and physical properties. This structural variation enhances its solubility, reactivity, and suitability for specific applications compared to its analogs.
Propiedades
Número CAS |
50668-49-0 |
|---|---|
Fórmula molecular |
C11H24O5 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
2-[2-[2-(2-propan-2-yloxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C11H24O5/c1-11(2)16-10-9-15-8-7-14-6-5-13-4-3-12/h11-12H,3-10H2,1-2H3 |
Clave InChI |
JECPJHZWLKEQFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


